Tosyloxymethylphosphonic acid

Description

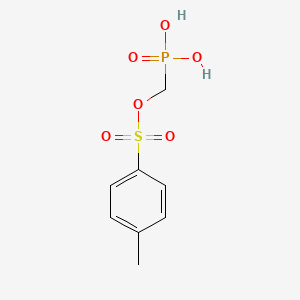

Tosyloxymethylphosphonic acid (chemical formula: C₈H₁₁O₆PS) is a phosphonic acid derivative characterized by a tosyloxy (p-toluenesulfonyloxy) group attached to a methylphosphonic acid backbone. This structure imparts unique reactivity, particularly in organic synthesis, where the tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. This compound is hypothesized to exhibit intermediate acidity (pKa ~2–3) due to the electron-withdrawing tosyl group, enhancing its utility in catalysis and polymer chemistry.

Properties

Molecular Formula |

C8H11O6PS |

|---|---|

Molecular Weight |

266.21 g/mol |

IUPAC Name |

(4-methylphenyl)sulfonyloxymethylphosphonic acid |

InChI |

InChI=1S/C8H11O6PS/c1-7-2-4-8(5-3-7)16(12,13)14-6-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |

InChI Key |

LVOASXNJWPROPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tosyloxymethylphosphonic acid typically involves the reaction of diethyl tosyloxymethyl phosphonate with various alcohols. A common method includes the use of adamantane series alcohols to produce esters of this compound. The reaction conditions often involve the use of solvents like toluene and catalysts such as pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Tosyloxymethylphosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles.

Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the free phosphonic acid.

Condensation Reactions: It can react with other compounds to form larger molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bromotrimethylsilane (BTMS) for silyldealkylation and various bases like sodium hydride (NaH) for condensation reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from reactions involving this compound include various esters and derivatives that are key intermediates in the synthesis of antiviral drugs like tenofovir .

Scientific Research Applications

Tosyloxymethylphosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

Biology: The compound is a key intermediate in the synthesis of antiviral drugs, which are crucial in the treatment of diseases like HIV/AIDS.

Medicine: Its derivatives are used in the development of nucleoside phosphonate drugs.

Industry: It is used in the production of herbicides, fungicides, and other agrochemicals .

Mechanism of Action

The mechanism of action of tosyloxymethylphosphonic acid and its derivatives involves the inhibition of viral replication. The compound acts as a prodrug, which, upon activation, inhibits the reverse transcriptase enzyme in viruses like HIV. This inhibition prevents the synthesis of viral DNA, thereby halting the replication process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties of Tosyloxymethylphosphonic acid with structurally related phosphonic acid derivatives:

Structural and Reactivity Differences

- Acidity : this compound is more acidic than methylphosphonic acid (pKa ~2.5 vs. ~2.1) due to the electron-withdrawing tosyl group, enhancing its solubility in polar solvents .

- Reactivity : Unlike dimethyl methylphosphonate (a stable ester), this compound’s tosyloxy group enables nucleophilic displacement, making it valuable in peptide coupling and polymer chemistry .

- Stability: Hexyl methylphosphonofluoridate (a fluoridate ester) is highly reactive and toxic, whereas this compound’s stability under ambient conditions allows for safer handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.